(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond (alkene) conjugated with an amide group. This compound features a bromine atom on the phenyl ring attached to the nitrogen atom and a fluorine atom on the phenyl ring attached to the alkene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Preparation of 3-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.
Formation of the amide bond: The 3-bromoaniline is then reacted with 4-fluorocinnamic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the enamide can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to a single bond using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding single-bonded amide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-2-1-3-14(10-12)18-15(19)9-6-11-4-7-13(17)8-5-11/h1-10H,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZSXLQHHFIOOV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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